molecular formula C11H13NO B3146791 1-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-ethanone CAS No. 60821-63-8

1-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-ethanone

Cat. No. B3146791
CAS RN: 60821-63-8
M. Wt: 175.23 g/mol
InChI Key: YYLSIIQLPZYTTJ-UHFFFAOYSA-N
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Description

1-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-ethanone, also known as N-Methyl-2,3-dihydro-1H-indol-5-ylacetone, is a naturally occurring compound found in some plants. It is a derivative of the indole group and has been studied extensively in the scientific community. N-Methyl-2,3-dihydro-1H-indol-5-ylacetone has been found to have a wide range of biological and physiological effects, and has been proposed for use in a variety of medical and research applications.

Scientific Research Applications

Indole Synthesis and Classification

Indole derivatives, including "1-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-ethanone," are crucial in organic synthesis, offering pathways to a plethora of bioactive compounds. The synthesis of indoles has been extensively reviewed, presenting a framework for classifying all indole syntheses. This classification aids in understanding the strategic approaches to indole construction, highlighting the significance of such compounds in organic chemistry and drug discovery (Taber & Tirunahari, 2011).

Antioxidant Properties of Chromones and Derivatives

Chromones and their derivatives, related to indole chemistry through their bioactive properties, have been identified as potent radical scavengers. These compounds, found in various natural sources, possess significant anti-inflammatory, antidiabetic, and anticancer activities. The research underscores the critical role of specific functional groups in chromones for their radical scavenging activity, which is essential for developing new antioxidant agents (Yadav et al., 2014).

Fluorescent Chemosensors

The development of fluorescent chemosensors based on indole derivatives, such as 4-methyl-2,6-diformylphenol, illustrates the utility of indole chemistry in analytical applications. These chemosensors have been applied to detect various analytes, showcasing the versatility of indole derivatives in creating sensitive and selective detection systems (Roy, 2021).

Jasmonic Acid and Its Derivatives in Medicinal Chemistry

Jasmonic acid and its derivatives, structurally related to indole compounds, have garnered attention in medicinal chemistry for their bioactive properties. This review highlights the synthesis, biological activities, and potential therapeutic applications of jasmonic acid derivatives, emphasizing their role in plant defense mechanisms and their implications for human health (Ghasemi Pirbalouti et al., 2014).

Applications in Hydroxycoumarin Chemistry

The review on hydroxycoumarins, particularly focusing on 3-hydroxycoumarin, illustrates the broad range of chemical, photochemical, and biological properties of coumarin derivatives. These compounds, related to indole chemistry through their bioactive potential, have been applied in genetics, pharmacology, and microbiology, highlighting their versatility and importance in scientific research (Yoda, 2020).

properties

IUPAC Name

1-(1-methyl-2,3-dihydroindol-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-8(13)9-3-4-11-10(7-9)5-6-12(11)2/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLSIIQLPZYTTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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